Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H8BrClN2O2 |
|---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
ethyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-5-13-14-8(12)4-3-7(11)9(6)14/h3-5H,2H2,1H3 |
InChI Key |
PHAIGIOEISDLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C(N2N=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
A robust synthetic strategy for pyrazolo[1,5-a]pyridine derivatives involves the oxidative coupling of appropriately substituted aminopyridines with 1,3-dicarbonyl compounds under oxygen atmosphere using acetic acid as an additive to promote cyclization and aromatization. This method has been shown to efficiently yield various substituted pyrazolo[1,5-a]pyridines, including halogenated derivatives analogous to ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate.
- Reactants: Substituted aminopyridine (e.g., 7-chloro-4-bromo aminopyridine) and 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
- Solvent: Ethanol
- Additive: Acetic acid (optimal at 6 equivalents)
- Atmosphere: Molecular oxygen (1 atm)
- Temperature: 130 °C
- Time: 18 hours
This protocol leads to high yields (up to 94%) of the pyrazolo[1,5-a]pyridine core with controlled substitution patterns. Increasing acetic acid beyond 6 equivalents leads to side reactions forming triazolo derivatives, so the amount is carefully optimized.
Detailed Preparation Method for this compound
Starting Materials
- 4-bromo-7-chloro-aminopyridine (or corresponding halogenated aminopyridine)
- Ethyl acetoacetate (as the 1,3-dicarbonyl compound)
- Acetic acid
- Ethanol (solvent)
- Oxygen gas (O2)
Procedure
-
- Combine 3 mmol of 4-bromo-7-chloro-aminopyridine with 3 mmol of ethyl acetoacetate in 10 mL of ethanol.
- Add 6 equivalents of acetic acid (approximately 1.08 g).
- Stir the mixture under an oxygen atmosphere (1 atm).
-
- Heat the mixture at 130 °C for 18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
-
- After cooling to room temperature, crystals of the product form.
- Collect the crystals by filtration.
- Recrystallize from an appropriate solvent to purify.
Yield and Purity
- The reaction typically yields up to 94% of the desired pyrazolo[1,5-a]pyridine derivative.
- The product is obtained with high purity suitable for further applications.
Alternative Synthetic Approaches
TEMPO-Mediated [3+2] Annulation-Aromatization
A regioselective synthesis of pyrazolo[1,5-a]pyridines, including halogenated derivatives, can be achieved via a TEMPO-mediated [3+2] annulation between N-aminopyridines and α,β-unsaturated compounds such as acrylonitrile, cinnamonitrile, or β-nitrostyrenes.
- N-aminopyridine (1 equiv.) is reacted with an α,β-unsaturated compound (2 equiv.) in toluene.
- TEMPO (1.2 equiv.) is used as the oxidant.
- DIPEA (N,N-diisopropylethylamine, 2 equiv.) serves as the base.
- The reaction is initiated at 0 °C and allowed to warm to room temperature.
- Reaction times vary from 4 to 22 hours depending on conditions.
- Purification is achieved by flash column chromatography.
Optimization Table (Selected Entries):
| Entry | Oxidant | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 6 | TEMPO | DIPEA | Toluene | 68 |
| 7 | TEMPO | DIPEA | Toluene | 93 |
| 11 | TEMPO | Cs2CO3 | Toluene | 90 |
This method provides an alternative route to pyrazolo[1,5-a]pyridine derivatives with good to excellent yields and regioselectivity.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The oxidative coupling method under oxygen atmosphere with acetic acid in ethanol is a highly efficient and straightforward method for preparing this compound with high yield and purity.
- The TEMPO-mediated annulation offers a versatile alternative, enabling regioselective synthesis with good yields and the ability to modify substituents by varying the α,β-unsaturated reactants.
- Reaction conditions such as oxidant type, base, solvent, and temperature critically influence yield and selectivity in the TEMPO-mediated method.
- Both methods avoid the use of harsh reagents and provide access to halogenated pyrazolo[1,5-a]pyridines suitable for further synthetic elaboration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, halogen types, or functional groups, which influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Note: Molecular formulas marked with () are inferred from substituents and naming conventions due to incomplete data in sources.*
Physicochemical Properties
- Lipophilicity : The target compound’s logP is influenced by Br/Cl electronegativity, whereas methoxy-substituted analogs (e.g., C₁₁H₁₁BrN₂O₃) exhibit higher logP values, enhancing membrane permeability .
- Molecular Weight: Bromine increases molecular weight significantly (e.g., 303.54 g/mol for the target vs. ~257.08 g/mol for mono-halogenated analogs) .
Biological Activity
Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2740830-47-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine family, known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into the following areas:
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives possess significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a recent study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting specific cancer pathways, suggesting that this compound may similarly exhibit anticancer effects through the inhibition of kinases involved in tumor growth .
2. Enzyme Inhibition
The compound has been investigated for its role as a selective inhibitor of various enzymes. Notably, it has shown potential as an inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in cellular processes such as protein degradation and signal transduction . The inhibition of DUBs can lead to increased apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.
3. Antimicrobial Properties
Preliminary studies suggest that pyrazolo[1,5-a]pyridine derivatives possess antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Case Studies
Several case studies have demonstrated the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against HeLa and L929 cell lines. The results indicated that certain derivatives exhibited IC50 values below 50 µM, suggesting potent activity .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of USP7 by various compounds including pyrazolo derivatives. Compounds exhibiting ≥20% inhibition at the highest tested dose were classified as active. This compound could potentially fall into this category based on its structural analogs .
Data Table: Biological Activities of this compound
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, tandem reactions using DMF as a solvent and potassium carbonate as a base (e.g., 76% yield via column chromatography in ) are effective. Key factors include solvent polarity (DMF enhances nucleophilicity), temperature control (room temperature to reflux), and stoichiometric ratios (excess ethyl 4-bromo-3-methylbut-2-enoate ensures complete conversion). Ultrasonic-assisted methods (as in ) can reduce reaction times and improve yields by enhancing mixing efficiency .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy confirms substituent positions: the ethyl group appears as a triplet (~1.4 ppm) and quartet (~4.4 ppm) in ¹H NMR, while ¹³C NMR shows ester carbonyl (~162 ppm) and aromatic carbons adjacent to halogens (downfield shifts). Mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., [M+H]+ at m/z 333 for C₉H₈BrClN₂O₂). X-ray crystallography resolves ambiguous cases by revealing bond angles and torsion angles .
Q. What purification techniques are recommended for isolating this compound?
Recrystallization from hexane/ethyl acetate (3:1 v/v) is effective for high-purity isolation (). Column chromatography with silica gel and gradients of ethyl acetate in hexane (20–50%) separates by polarity. Solubility in DMF or dichloromethane allows for liquid-liquid extraction. For polar byproducts, adjust solvent polarity (e.g., add methanol) to enhance differential solubility .
Advanced Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Contradictions often arise from regioisomerism or impurities. Employ 2D NMR techniques (e.g., COSY, HSQC) to map coupling interactions and confirm connectivity. utilized ¹H-¹³C correlations to distinguish between C6 and C7 substituents. Single-crystal X-ray diffraction (as in ) provides unambiguous structural assignment. Computational tools (DFT calculations) can predict NMR chemical shifts for comparison with experimental data .
Q. What strategies optimize the regioselective introduction of bromo and chloro substituents onto the pyrazolo[1,5-a]pyridine core?
Regioselectivity is controlled by electronic and steric factors. Electrophilic aromatic substitution (EAS) favors halogenation at electron-rich positions. used O-(2,4-dinitrophenyl)hydroxylamine to direct chlorination. The 3-carboxylate group deactivates certain positions, guiding halogenation to C4 and C7. Sequential halogenation under controlled conditions (e.g., low temperature for bromine, higher for chlorine) minimizes cross-reactivity .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For Suzuki-Miyaura coupling, the bromine at C4 is more reactive than chlorine due to lower bond dissociation energy. Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts susceptibility to nucleophilic/electrophilic attacks. Software like Gaussian models transition states to optimize catalyst selection (e.g., Pd(PPh₃)₄) and reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
